4,4'-Diamino-4''-anilinotrityl alcohol
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Overview
Description
4,4’-Diamino-4’'-anilinotrityl alcohol is an organic compound with the molecular formula C25H24N2O. It is characterized by the presence of three aromatic rings connected through a central carbon atom, with amino groups attached to two of the rings and an aniline group attached to the third ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-4’'-anilinotrityl alcohol typically involves the reaction of triphenylmethanol with aniline and ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of 4,4’-Diamino-4’'-anilinotrityl alcohol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-4’'-anilinotrityl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted aromatic rings .
Scientific Research Applications
4,4’-Diamino-4’'-anilinotrityl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,4’-Diamino-4’'-anilinotrityl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethanol: Similar in structure but lacks the amino and aniline groups.
4,4’-Diaminotriphenylmethane: Similar but does not have the hydroxyl group.
Aniline derivatives: Compounds with similar functional groups but different core structures
Uniqueness
4,4’-Diamino-4’'-anilinotrityl alcohol is unique due to the combination of its functional groups and the central trityl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
68039-51-0 |
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Molecular Formula |
C25H23N3O |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
bis(4-aminophenyl)-(4-anilinophenyl)methanol |
InChI |
InChI=1S/C25H23N3O/c26-21-12-6-18(7-13-21)25(29,19-8-14-22(27)15-9-19)20-10-16-24(17-11-20)28-23-4-2-1-3-5-23/h1-17,28-29H,26-27H2 |
InChI Key |
PKYBTWMTSARYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)N)(C4=CC=C(C=C4)N)O |
Origin of Product |
United States |
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